Methyl 5-(((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 5-[[5-[2-(4-methoxyphenyl)ethylcarbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S2/c1-26-13-5-3-12(4-6-13)9-10-20-17(25)21-18-22-23-19(30-18)29-11-14-7-8-15(28-14)16(24)27-2/h3-8H,9-11H2,1-2H3,(H2,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUUTGXRDDKJMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=NN=C(S2)SCC3=CC=C(O3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, play a significant role in cell biology. They are used as biologically active compounds for the treatment of various disorders in the human body.
Mode of Action
Indole derivatives, which share structural similarities with this compound, are known to bind with high affinity to multiple receptors. This binding can lead to various changes in the cell, depending on the specific receptors involved.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Biological Activity
Methyl 5-(((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological implications based on available research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps, primarily focusing on the formation of the thiadiazole and furan moieties. The key steps in the synthesis include:
- Formation of Thiadiazole : The initial step involves the reaction of 3-(4-methoxyphenethyl)urea with thiosemicarbazide to form a thiadiazole derivative.
- Furan Carboxylation : Methyl furan-2-carboxylate is then reacted with the thiadiazole derivative to yield the target compound through a nucleophilic substitution reaction.
The molecular structure can be represented as follows:
Antimicrobial Properties
Research indicates that compounds containing thiadiazole and furan moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain Tested | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Target Compound | P. aeruginosa | 20 |
Anticancer Activity
Several studies have highlighted the anticancer potential of thiadiazole derivatives. The target compound has been evaluated for its cytotoxic effects on cancer cell lines such as HeLa and MCF-7. Results indicate that it induces apoptosis in cancer cells through various mechanisms including:
- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in HeLa cells.
- Apoptotic Pathways Activation : Increased expression of pro-apoptotic proteins such as Bax and decreased expression of anti-apoptotic proteins like Bcl-2 were observed.
Table 2: Cytotoxicity Results on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12 | Apoptosis induction |
| MCF-7 | 15 | Cell cycle arrest |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by Alotaibi et al. (2024) demonstrated that the compound exhibited potent antibacterial activity against multidrug-resistant strains, suggesting its potential as a lead compound for antibiotic development. -
Case Study on Anticancer Effects :
Research published in Molecules (2024) assessed the effects of this compound on breast cancer cells. The study concluded that the compound significantly reduced cell viability and induced apoptosis, warranting further investigation into its mechanisms.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity :
Research indicates that compounds similar to methyl 5-(((5-(3-(4-methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate exhibit significant anticancer properties. For instance, derivatives of thiadiazole have shown efficacy in inducing apoptosis in various cancer cell lines.
Case Study : A study demonstrated that a related thiadiazole derivative effectively inhibited the growth of breast cancer cells by triggering apoptotic pathways through the activation of caspases .
Antimicrobial Properties
The compound exhibits potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the thiadiazole ring is critical for this activity, as many thiadiazole derivatives have been documented to disrupt bacterial cell wall synthesis.
Research Findings : In vitro studies have shown that similar compounds can inhibit bacterial growth significantly, suggesting that this compound may serve as a lead structure for developing new antibiotics .
Anti-inflammatory Effects
Compounds containing furan and thiadiazole rings are known for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Mechanism : The compound potentially modulates the activity of cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in the inflammatory response .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
